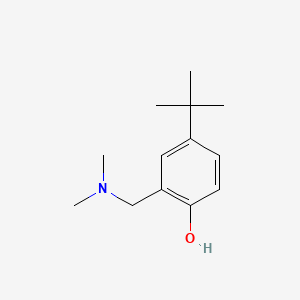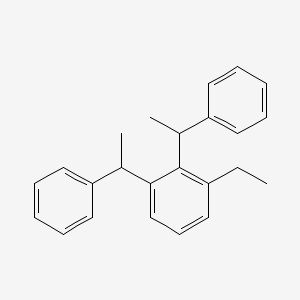
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-3-MethylImidazolium MethaneSulfonate is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These compounds are known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can be synthesized through the quaternization of 1-methylimidazole with 1-bromododecane in the presence of methane sulfonic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this ionic liquid involves similar synthetic routes but is carried out in larger reactors with precise control over temperature and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different ionic liquids with altered alkyl chains or functional groups.
Applications De Recherche Scientifique
1-Dodecyl-3-MethylImidazolium MethaneSulfonate has found applications in several scientific research areas:
Chemistry: It is used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of cell membranes and biomolecules due to its biocompatibility.
Industry: Its properties make it suitable for use in electrochemical devices, lubricants, and as a component in green chemistry processes.
Mécanisme D'action
The mechanism by which 1-Dodecyl-3-MethylImidazolium MethaneSulfonate exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, thereby enhancing reaction rates. In biological systems, its interaction with cell membranes can disrupt microbial cell walls, leading to antimicrobial effects.
Molecular Targets and Pathways Involved:
Catalysis: Interaction with substrates and intermediates in chemical reactions.
Biology: Interaction with cell membrane components and biomolecules.
Medicine: Targeting microbial cell walls and membranes.
Comparaison Avec Des Composés Similaires
1-Butyl-3-MethylImidazolium MethaneSulfonate
1-Hexadecyl-3-MethylImidazolium MethaneSulfonate
1-Octyl-3-MethylImidazolium MethaneSulfonate
This comprehensive overview highlights the significance of 1-Dodecyl-3-MethylImidazolium MethaneSulfonate in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in modern research and technology.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C17H36N2O3S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C16H32N2.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-15H,3-13,16H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
KUEBWMVTMXOMQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


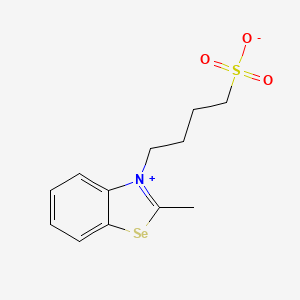
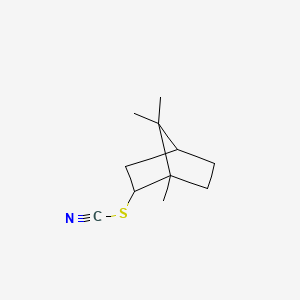

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
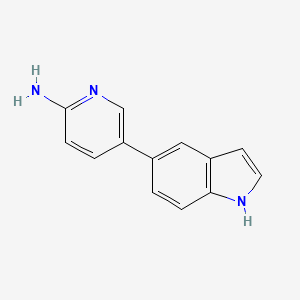
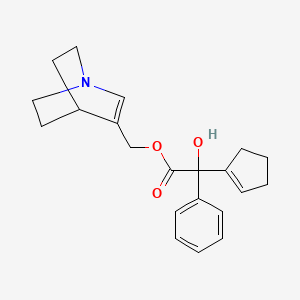
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
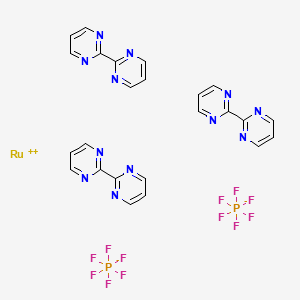
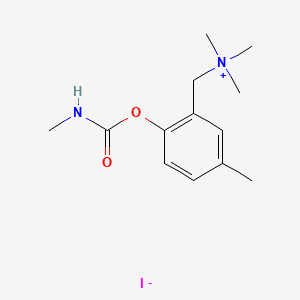
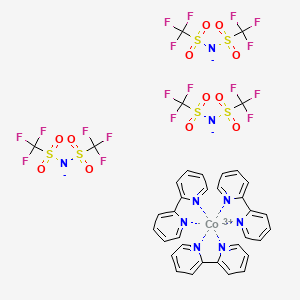
![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)

